Product packaging for 2,6-Dimethylpiperidin-4-ol(Cat. No.:CAS No. 4733-70-4)

2,6-Dimethylpiperidin-4-ol

Cat. No.: B030992
CAS No.: 4733-70-4
M. Wt: 129.2 g/mol
InChI Key: IEMVEYRBXJCBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dimethylpiperidin-4-ol is a valuable, stereochemically rich piperidine derivative serving as a key chiral building block and synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring two methyl groups at the 2- and 6-positions and a hydroxyl group at the 4-position, creates a rigid, sterically defined scaffold that is highly useful for constructing complex molecular architectures. This compound is particularly significant in the synthesis of potential pharmaceutical agents, where it can be incorporated to modulate the conformational properties, bioavailability, and binding affinity of lead compounds. Researchers utilize this compound in the development of ligands for various biological targets, including GPCRs and ion channels, and as a precursor for novel catalysts and chiral auxiliaries in asymmetric synthesis. The presence of the hydroxyl group provides a versatile handle for further functionalization through reactions such as alkylation, acylation, or oxidation, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This reagent is an essential tool for chemists and biochemists exploring new chemical space in drug discovery programs and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B030992 2,6-Dimethylpiperidin-4-ol CAS No. 4733-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMVEYRBXJCBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376308
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-70-4
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization Strategies of 2,6 Dimethylpiperidin 4 Ol

Synthetic Methodologies for the Core 2,6-Dimethylpiperidin-4-ol Scaffold

The creation of the this compound structure can be achieved through several synthetic routes, each with its own advantages regarding stereocontrol, scalability, and efficiency.

Reduction of 2,6-Dimethylpyridin-4-one or 2,6-Dimethylpyridine Precursors

A prevalent and direct method for synthesizing this compound involves the reduction of a ketone precursor, 2,6-dimethylpiperidin-4-one (B3190666). This precursor is often synthesized via a double Mannich reaction involving butan-2-one, formaldehyde, and ammonium (B1175870) acetate. The subsequent reduction of the piperidinone to the desired alcohol can be accomplished through two primary methods:

Borohydride-Based Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) in solvents such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) are effective for this transformation. This method offers mild reaction conditions and high selectivity for the ketone group. For instance, treating 2,6-dimethylpiperidin-4-one with NaBH4 in ethanol at 0°C can lead to over 90% conversion to this compound. However, this approach typically yields a racemic mixture of stereoisomers.

Catalytic Hydrogenation: This industrial-scale method offers high yields (95-98%) and is cost-effective. Catalysts such as palladium on carbon (Pd/C) are commonly used. Similar to borohydride reduction, standard catalytic hydrogenation of the achiral precursor results in a racemic product.

Alternatively, starting from 2,6-dimethylpyridine, a multi-step process involving oxidation and subsequent reduction can also lead to the target molecule. orgsyn.org

Asymmetric Synthesis Approaches for Enantiopure Isomers

Accessing specific enantiomers of this compound is crucial for many pharmaceutical applications. Asymmetric synthesis provides a direct route to these enantiopure compounds. One notable strategy is the asymmetric reduction of 2,6-dimethylpiperidin-4-one using chiral catalysts. For example, the use of (R)-BINAP-modified ruthenium catalysts can achieve an enantiomeric excess (ee) of up to 85% for the (2R,6R)-isomer. Other approaches focus on the stereocontrolled formation of the piperidine (B6355638) ring itself.

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is produced, chiral resolution techniques can be employed to separate the enantiomers. This is a common strategy in stereochemistry for isolating optically active compounds. wikipedia.org The process typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

For alcohols like this compound, a common approach involves converting the racemic alcohol into a half-ester of a dicarboxylic acid, such as phthalic acid. spcmc.ac.in This introduces a carboxylic acid group, which can then be resolved using an optically pure chiral base like brucine. spcmc.ac.in Enzymatic resolution is another powerful technique. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers. nih.govmdpi.com This method offers high selectivity under mild conditions.

Multi-component Reactions and Cascade Cyclizations for Piperidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like the piperidine ring. researchgate.netorganic-chemistry.org These reactions combine three or more starting materials in a single pot to form a product that incorporates portions of all the reactants. researchgate.net For piperidine synthesis, MCRs can rapidly generate structural diversity. researchgate.netmdpi.com

Cascade cyclizations, also known as tandem or domino reactions, are another powerful strategy where a single reaction setup initiates a series of intramolecular transformations to form multiple rings. rsc.orgacs.orgbeilstein-journals.org These reactions can be initiated by various means, including acid catalysis or organocatalysis, and can lead to the formation of complex polycyclic systems containing the piperidine motif with high stereocontrol. rsc.orgbeilstein-journals.org

Green Chemistry Approaches in 2,6-Dimethylpiperidin-4-one and Piperidin-4-ol Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of piperidin-4-one derivatives, green chemistry approaches have been explored. asianpubs.org One such approach utilizes deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, as a recyclable and less volatile alternative to traditional organic solvents. rasayanjournal.co.inresearchgate.net For example, a DES composed of glucose and choline (B1196258) chloride has been successfully used as a medium for the synthesis of 2,6-diarylpiperidin-4-ones. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in the preparation of piperidine derivatives. tandfonline.comtandfonline.com

Derivatization and Functionalization Reactions of this compound

The presence of both a secondary amine and a hydroxyl group makes this compound a versatile substrate for a variety of derivatization and functionalization reactions. These reactions allow for the modification of the core structure to generate a wide range of analogues with potentially diverse biological activities.

The hydroxyl group at the 4-position can undergo several key transformations:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,6-dimethylpiperidin-4-one.

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

The secondary amine is also a key site for functionalization:

Acylation: The amine can be acylated with various acylating agents to form amides.

Alkylation: The nitrogen can be alkylated to introduce different substituents.

The piperidine ring itself can also be a site for functionalization, although this is often more challenging.

Table 1: Comparison of Synthetic Routes to this compound This table provides a comparative analysis of different synthetic methodologies.

Parameter Mannich + NaBH4 Reduction Catalytic Hydrogenation Asymmetric Reduction
Cost Low Moderate High
Scalability Lab-scale Industrial Lab-scale
Stereoselectivity Racemic Racemic High (up to 85% ee)
Yield (%) 75–90 95–98 70–80

Data derived from literature.

N-Alkylation and N-Acylation Reactions

The secondary amine within the piperidine ring of this compound is a primary site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in expanding the molecular complexity and modulating the physicochemical properties of the resulting derivatives.

N-Alkylation is commonly achieved by reacting this compound with alkyl halides in the presence of a base. ambeed.com The choice of base and solvent is critical to ensure efficient and selective alkylation. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the nitrogen atom. A general approach involves the use of a suitable alkylating agent and a non-nucleophilic base to prevent side reactions. Furthermore, direct N-alkylation of unprotected amino acids with alcohols has been demonstrated as a sustainable method, producing water as the only byproduct. nih.gov This "hydrogen borrowing" catalysis represents a green alternative to traditional alkylation methods. nih.gov More advanced techniques, such as copper-catalyzed metallaphotoredox reactions, provide a platform for the N-alkylation of N-nucleophiles with a broad range of alkyl bromides under mild, visible-light-induced conditions. princeton.edu

N-Acylation introduces an amide functionality, which is a key structural motif in numerous biologically active compounds. researchgate.net This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. The resulting N-acyl derivatives often exhibit altered biological activities and physical properties compared to the parent compound. The development of catalytic methods for N-acylation is an active area of research, aiming to improve efficiency and reduce waste. researchgate.net For instance, electrochemical strategies have been developed for the N-acylation of related NH-sulfoximines, highlighting the ongoing innovation in this field. rsc.org

Reaction TypeReagent ClassGeneral ConditionsKey Features
N-Alkylation Alkyl HalidesBase (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF)Versatile for introducing various alkyl groups.
Alcohols"Hydrogen Borrowing" Catalyst (e.g., Ru complex)Green methodology, water as a byproduct. nih.gov
Alkyl BromidesCopper Metallaphotoredox CatalysisMild conditions, broad substrate scope. princeton.edu
N-Acylation Acyl Chlorides/AnhydridesBase (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2)Forms stable amide bonds. researchgate.net

O-Alkylation and O-Acylation Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring provides another key handle for derivatization through O-alkylation and O-acylation reactions. These modifications can significantly impact the molecule's polarity, solubility, and biological interactions.

O-Alkylation results in the formation of an ether linkage. This can be accomplished using various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. ambeed.com For more complex substrates like carbohydrates, site- and stereoselective O-alkylation can be achieved via Rh(II)-catalyzed carbenoid insertion, representing a mild and predictable method. nih.gov

O-Acylation , or esterification, is another common transformation. ambeed.com This reaction is typically performed by treating the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base or an acid catalyst. The resulting esters can serve as prodrugs or as intermediates for further synthetic manipulations. Selective acylation of hydroxyl groups in complex molecules like carbohydrates has been extensively studied, with methods utilizing organotin, organoboron, and organosilicon reagents to achieve high regioselectivity. researchgate.net

Reaction TypeReagent ClassGeneral ConditionsKey Features
O-Alkylation Alkyl HalidesBase (e.g., NaH), Solvent (e.g., THF, DMF)Forms stable ether linkages. ambeed.com
Diazo CompoundsRh(II) CatalystMild, site- and stereoselective. nih.gov
O-Acylation Acyl Chlorides/AnhydridesBase (e.g., Pyridine, DMAP), Solvent (e.g., CH2Cl2)Forms ester functional group. ambeed.com
Carboxylic AcidsAcid Catalyst (e.g., H2SO4) or Coupling Agents (e.g., DCC)Direct esterification.

Substitution Reactions on the Piperidine Ring (e.g., Halogenation, Nitration)

Direct substitution on the piperidine ring of this compound is less common and generally more challenging due to the saturated nature of the ring. Such transformations would typically require harsh reaction conditions that could lead to side reactions or decomposition. While specific examples of halogenation or nitration directly on the this compound ring are not extensively documented in readily available literature, general principles of heterocyclic chemistry can be considered.

The presence of the electron-donating nitrogen atom and alkyl groups can influence the reactivity of the ring, but electrophilic substitution reactions like nitration are generally difficult on such saturated heterocyclic systems. Radical halogenation could potentially occur at the methylene (B1212753) positions, but selectivity would be a significant challenge. More plausible strategies for introducing substituents onto the piperidine ring would involve multi-step synthetic sequences starting from a different precursor, such as a substituted piperidinone, which is then reduced to the corresponding piperidinol. For instance, the synthesis of piperidin-4-one derivatives can be achieved, and these intermediates can be further functionalized before reduction to the alcohol. asianpubs.org

Coupling Reactions for Complex Molecular Architectures

Coupling reactions are powerful tools for constructing complex molecular architectures from simpler building blocks. While direct coupling reactions on the C-H bonds of the this compound ring are challenging, the functional groups present (NH and OH) can be leveraged to participate in various coupling strategies after suitable modification.

For instance, the nitrogen atom can be arylated through Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This would involve the reaction of an N-unsubstituted or N-activated piperidine with an aryl halide or triflate. Similarly, the hydroxyl group can be converted into a leaving group (e.g., triflate) to participate in coupling reactions, or it can be used in etherification reactions with aryl halides, which can also be catalyzed by transition metals.

While direct C-C bond-forming coupling reactions on the piperidine ring are not straightforward, derivatives of this compound can be designed to participate in such transformations. For example, if a halogen were introduced onto the ring, it could serve as a handle for Suzuki or Heck coupling reactions . The synthesis of 2-substituted-5-benzylic-5,6-dehydropiperidines has been achieved through Heck coupling, followed by hydrogenation to yield 2,5-disubstituted piperidines. whiterose.ac.uk Although not directly involving this compound, this demonstrates the potential of coupling reactions in synthesizing complex piperidine derivatives. The Eschenmoser coupling reaction is another powerful method for C-C bond formation that has been used in the synthesis of various complex molecules containing heterocyclic rings. beilstein-journals.org

Coupling ReactionGeneral ApproachPotential Application for this compound Derivatives
Buchwald-Hartwig Amination Pd-catalyzed coupling of an amine and an aryl halide/triflate.N-Arylation of the piperidine ring.
Suzuki Coupling Pd-catalyzed coupling of an organoboron compound and a halide/triflate.C-C bond formation if a halogenated derivative is prepared.
Heck Coupling Pd-catalyzed coupling of an alkene and a halide/triflate.Synthesis of unsaturated piperidine derivatives. whiterose.ac.uk

Spectroscopic and Structural Characterization of 2,6 Dimethylpiperidin 4 Ol and Its Derivatives

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups. nih.gov

The FT-IR and Raman spectra of 2,6-dimethylpiperidin-4-ol are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups. researchgate.net These spectra are useful for confirming the presence of key functional groups and can also provide subtle information about hydrogen bonding and conformation.

O-H and N-H Stretching: The most prominent bands in the FT-IR spectrum are typically the stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups. These appear in the region of 3200–3600 cm⁻¹. The exact position and shape of these bands are highly sensitive to hydrogen bonding. A broad band suggests strong intermolecular hydrogen bonding, while a sharper band at higher frequency indicates a free or weakly bonded group.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups occur in the 2800–3000 cm⁻¹ region.

N-H Bending: The N-H bending vibration usually appears around 1600 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the secondary alcohol is typically found in the 1050–1150 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bands from various bending and skeletal vibrations of the piperidine (B6355638) ring. While difficult to assign individually, this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds, such as C-C bonds, making it complementary to FT-IR, which is more sensitive to polar bonds. nih.govksu.edu.saamericanpharmaceuticalreview.com The skeletal vibrations of the piperidine ring often give rise to strong signals in the Raman spectrum. covalentmetrology.com

Table 3: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity (FT-IR) Intensity (Raman)
Stretching O-H 3200–3600 Strong, Broad Weak
Stretching N-H 3200–3500 Medium, Broad Weak
Stretching C-H (alkyl) 2850–2970 Strong Strong
Bending N-H ~1600 Medium Weak
Bending C-H 1350–1470 Medium Medium
Stretching C-O 1050–1150 Strong Medium

Correlation of Spectroscopic Data with Molecular Conformation

The conformation of this compound and its derivatives is a key determinant of their reactivity and biological activity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in elucidating the preferred conformations of these molecules in solution.

The piperidine ring in these compounds typically adopts a chair conformation. nih.govnih.govresearchgate.net The orientation of the substituents (methyl and hydroxyl groups) can be either axial or equatorial. The relative orientation of these groups is influenced by steric and electronic factors. For instance, in many 2,6-disubstituted piperidin-4-ones, which are precursors to the corresponding piperidin-4-ols, the substituents prefer an equatorial orientation to minimize steric hindrance. nih.govlookchem.com

Dynamic NMR studies can be employed to quantify the energy barriers between different conformations, such as the chair-to-boat transition. This conformational flexibility, including the orientation of the hydroxyl group (axial vs. equatorial), significantly impacts properties like nucleophilicity and basicity by affecting hydrogen-bonding interactions.

In derivatives of this compound, such as N-acyl or N-chloroacetyl compounds, the conformation can be altered. For example, some N-acyl derivatives of 3,3-dimethyl-2,6-diphenylpiperidin-4-one have been shown to exist in a distorted boat conformation. researchgate.net The introduction of bulky substituents can lead to a preference for twist-boat or flattened boat conformations. researchgate.netresearchgate.net

The correlation of NMR data, such as chemical shifts and coupling constants, with computational models like Density Functional Theory (DFT) calculations, provides a powerful approach to confirm the conformational preferences of these molecules. nih.gov

Table 1: Conformational Preferences of this compound and Derivatives

Compound/Derivative ClassPredominant ConformationSpectroscopic Evidence/Notes
2,6-Disubstituted piperidin-4-onesChair conformation with equatorial substituentsInferred from studies on related piperidones. nih.govlookchem.com
N-Acyl-3,3-dimethyl-r-2,c-6-diphenylpiperidin-4-onesDistorted boat conformationNMR spectral data indicates a preference for this conformation. researchgate.net
N-Chloroacetyl-2,6-diarylpiperidin-4-onesFlattened boat or twist-boat conformationsDependent on the substitution pattern. researchgate.net
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineChair conformation with equatorial substituentsDetermined by X-ray diffraction and supported by NMR. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the molecular formula of the parent compound (C₇H₁₅NO) with high accuracy.

The fragmentation patterns observed in the mass spectra of piperidine derivatives provide valuable structural information. Common fragmentation pathways for cyclic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For piperidine derivatives, this can lead to the loss of substituents or ring-opening fragmentation.

In the case of this compound, fragmentation may involve the loss of a methyl group (CH₃), a hydroxyl group (OH), or water (H₂O). libretexts.org The fragmentation of related piperidin-4-one derivatives often shows characteristic losses. For example, in 1-[2-(1H-benzimidazol-1-yl)acetyl]-2,6-diarylpiperidin-4-ones, a prominent fragmentation pathway is the cleavage of the amide N-C=O bond. researchgate.net Another common fragmentation involves the cleavage of the piperidone N-C bond, which can lead to the formation of a dienone ion-radical. researchgate.net

The specific fragmentation patterns can be influenced by the nature and position of substituents on the piperidine ring. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can be used to gain deeper insights into the fragmentation mechanisms.

Table 2: Common Fragment Ions in the Mass Spectra of Piperidine Derivatives

Fragment IonDescription
[M-CH₃]⁺Loss of a methyl group
[M-OH]⁺Loss of a hydroxyl group
[M-H₂O]⁺Loss of a water molecule aip.org
Alpha-cleavage productsResulting from cleavage of the C-C bond adjacent to the nitrogen libretexts.org
Retro-Diels-Alder fragmentsPossible in cyclohexene-like structures formed after initial fragmentation msu.edu

X-ray Crystallography for Solid-State Structural Determination

For many piperidine derivatives, single-crystal X-ray diffraction studies have confirmed the adoption of a chair conformation in the solid state. nih.govresearchgate.net These studies also reveal the orientation of the substituents, confirming whether they are in axial or equatorial positions. For example, in the crystal structure of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, a derivative of a piperidin-4-one, the piperidine ring adopts a chair conformation with the substituents oriented equatorially. nih.govresearchgate.net

X-ray crystallography is also instrumental in analyzing intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. nih.govresearchgate.net Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.govresearchgate.net

The successful application of X-ray crystallography depends on the ability to grow single crystals of sufficient quality. researchgate.net The choice of solvent and crystallization conditions are critical factors in obtaining suitable crystals for analysis. researchgate.net

Table 3: Crystallographic Data for a Derivative of 2,6-Dimethylpiperidin-4-one (B3190666)

CompoundCrystal SystemSpace GroupKey Structural Features
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidineTriclinicP-1Piperidine ring in a chair conformation; equatorial orientation of substituents. nih.govresearchgate.net
cis-2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-oneOrthorhombicPna21Non-centrosymmetric crystal structure. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules like the enantiomers of this compound. Since this compound has two chiral centers (at C-2 and C-6), it can exist as different stereoisomers. Chiroptical methods are used to determine the enantiomeric purity and the absolute configuration (the actual three-dimensional arrangement of atoms) of these isomers.

The correlation of experimentally measured CD and ORD spectra with those predicted by quantum mechanical calculations is a powerful tool for assigning the absolute configuration of chiral molecules. researchgate.net This approach has become increasingly important in natural product chemistry and for the characterization of chiral synthetic compounds. researchgate.net

For piperidine derivatives, the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can provide information about the stereochemistry of the molecule. vdoc.pub The sign and magnitude of the Cotton effect are related to the conformation and the absolute configuration of the chiral centers.

Table 4: Application of Chiroptical Spectroscopy

TechniqueApplicationInformation Obtained
Circular Dichroism (CD)Analysis of chiral moleculesDifferential absorption of left and right circularly polarized light, providing information on stereochemistry.
Optical Rotatory Dispersion (ORD)Analysis of chiral moleculesVariation of optical rotation with wavelength, used to determine absolute configuration and study conformational equilibria. kyoto-u.ac.jp

Stereochemical Aspects and Conformational Analysis

Isomerism in 2,6-Dimethylpiperidin-4-ol

The molecular structure of this compound features chiral centers at carbons C2, C4, and C6. This leads to the existence of multiple stereoisomers, which can be categorized into diastereomers and enantiomers.

Diastereomeric Forms (cis/trans)

The relative orientation of the two methyl groups at positions 2 and 6 of the piperidine (B6355638) ring gives rise to two diastereomeric forms: cis and trans. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The introduction of the hydroxyl group at the C4 position further differentiates these isomers.

The synthesis of substituted piperidin-4-ol derivatives often starts from the corresponding piperidin-4-one. For instance, the reduction of a cis-2,6-disubstituted piperidin-4-one will lead to the formation of a cis-2,6-disubstituted piperidin-4-ol. The stereochemical outcome of such a reduction is influenced by the reaction conditions and the steric hindrance posed by the existing substituents.

The cis and trans isomers of this compound are distinct chemical compounds with different physical and spectroscopic properties. Their separation can be achieved through techniques such as fractional crystallization or chromatography.

Enantiomeric Forms (R,R/S,S and R,S)

The presence of chiral centers in this compound also leads to the existence of enantiomers, which are non-superimposable mirror images of each other.

The cis isomer , where the methyl groups are on the same side of the ring, has a plane of symmetry when the hydroxyl group at C4 is disregarded. However, the introduction of the hydroxyl group can remove this symmetry, depending on its orientation. The cis isomer is an achiral meso compound, designated as (2R, 6S)-2,6-dimethylpiperidin-4-ol or (2S, 6R)-2,6-dimethylpiperidin-4-ol, which are identical.

The trans isomer , with the methyl groups on opposite sides of the ring, is chiral. It exists as a pair of enantiomers: (2R, 6R)-2,6-dimethylpiperidin-4-ol and (2S, 6S)-2,6-dimethylpiperidin-4-ol. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The resolution of the enantiomeric pair of the trans isomer requires the use of chiral resolving agents or chiral chromatography.

Table 1: Stereoisomers of this compound

Diastereomer Stereochemical Configuration Enantiomeric Relationship
cis (2R, 4r, 6S) / (2S, 4r, 6R) Meso compound (achiral)
trans (2R, 4r, 6R) Enantiomer of (2S, 4s, 6S)

Conformational Preferences of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The substituents on the ring play a crucial role in determining the most stable conformation.

Chair, Boat, and Twist-Boat Conformations

Like cyclohexane, the piperidine ring can exist in several conformations, with the most significant being the chair, boat, and twist-boat conformations.

Chair Conformation: This is the most stable conformation for the piperidine ring as it minimizes both angle strain and torsional strain, with all bond angles being close to the ideal tetrahedral angle of 109.5° and all substituents on adjacent carbons being staggered.

Boat Conformation: The boat conformation is a higher-energy conformer due to steric hindrance between the "flagpole" hydrogens (or substituents) at the 1 and 4 positions and torsional strain from eclipsing interactions along the sides of the "boat".

Twist-Boat Conformation: This conformation is an intermediate in energy between the chair and boat forms. It is more stable than the boat conformation as it relieves some of the flagpole and eclipsing interactions.

The interconversion between these conformations, particularly the "ring flip" between two chair forms, is a dynamic process at room temperature.

Influence of Substituents on Ring Conformation and Equilibria

The presence of the two methyl groups at C2 and C6, and the hydroxyl group at C4, significantly influences the conformational equilibrium of the piperidine ring. In a substituted piperidine ring, substituents can occupy either axial or equatorial positions.

In the most stable chair conformation, bulky substituents generally prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.

For cis-2,6-Dimethylpiperidin-4-ol , the most stable chair conformation will have both methyl groups in the equatorial positions. The hydroxyl group at C4 can be either axial or equatorial, leading to two possible chair conformers in equilibrium. The position of this equilibrium will depend on the steric and electronic effects of the hydroxyl group.

Table 2: Predominant Conformations of this compound Isomers

Isomer Most Stable Chair Conformation Key Steric Interactions
cis Diequatorial methyl groups Equilibrium between axial and equatorial hydroxyl group

Computational Validation of Conformational Landscapes (e.g., DFT studies)

The conformational preferences and energy differences between various isomers and conformers of this compound can be accurately predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for calculating the optimized geometries and relative energies of different molecular structures.

DFT calculations can be used to:

Determine the most stable chair conformations for both cis and trans isomers.

Calculate the energy difference between the chair, boat, and twist-boat conformations.

Predict the equilibrium populations of different conformers at a given temperature.

Simulate NMR spectroscopic parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformations.

Such computational studies provide a detailed understanding of the conformational landscape of this compound and help in interpreting experimental observations. For instance, DFT calculations on related 2,6-disubstituted piperidin-4-one derivatives have been used to confirm that the piperidine ring adopts a chair conformation with substituents in equatorial orientations to minimize steric interactions nih.gov.

Stereoselective Synthesis and Reactions of this compound Derivatives

The precise control of stereochemistry in the synthesis of piperidine rings is a critical aspect of modern organic chemistry, largely due to the prevalence of this structural motif in a vast array of biologically active alkaloids and pharmaceutical agents. For derivatives of this compound, the stereochemical challenge involves the relative orientation of the two methyl groups at C2 and C6 (creating cis and trans diastereomers) and the orientation of the hydroxyl group at C4. The stereoselective synthesis of these compounds often relies on sophisticated strategies that can establish these multiple stereocenters with high fidelity.

One of the prominent methods for constructing the 2,6-disubstituted piperidine framework involves intramolecular cyclization reactions. nih.gov For instance, acid-mediated intramolecular 6-endo-trig cyclization of enones has been utilized to create the piperidine ring. nih.gov Another powerful approach is the intramolecular aza-Michael reaction (IMAMR), where the stereochemical outcome can be influenced by the choice of catalyst or base. The use of an N-heterocyclic carbene (NHC) catalyst in carbene-catalyzed IMAMR has been shown to afford piperidine derivatives with good enantioselectivity and high yields. nih.gov Similarly, base-mediated cyclizations can also exhibit stereoselectivity; for example, using cesium carbonate can yield an 85% yield with a trans/cis ratio of 90:10 for certain piperidine systems. nih.gov

Reductive amination of diketones is another cornerstone in the stereoselective synthesis of 2,6-disubstituted piperidines. This strategy allows for the formation of the heterocyclic ring and the establishment of the stereocenters at C2 and C6 in a single transformative step. The choice of reducing agent and reaction conditions plays a pivotal role in directing the stereochemical outcome, often favoring the formation of the thermodynamically more stable cis-isomer.

A notable advancement in this area is the use of biocatalysis. ω-Transaminases have been employed for the regio- and enantioselective bioamination of 1,5-diketones, providing access to optically pure 2,6-disubstituted piperidine scaffolds. researchgate.net This enzymatic approach offers a highly efficient route to chiral piperidines, and by selecting the appropriate ω-transaminase, it is possible to synthesize either enantiomer of the target molecule. researchgate.net

The stereochemistry of the substituents on the piperidine ring profoundly influences its reactivity in subsequent transformations. The existing chiral centers can direct the approach of reagents, leading to highly stereoselective reactions on the pre-formed piperidine core. For example, the reduction of a 2,6-disubstituted piperidin-4-one to the corresponding this compound can proceed with high diastereoselectivity, where the incoming hydride preferentially attacks from the less sterically hindered face, governed by the orientation of the C2 and C6 substituents.

Hydrogenation reactions of unsaturated piperidine derivatives also demonstrate the directing effect of the existing stereocenters. The hydrogenation of 2-substituted-5-methylenepiperidines can lead to a diastereomeric ratio of approximately 3:1 in favor of the trans-isomer. whiterose.ac.uk However, by modifying the substrate, for instance, to a 2-substituted-5-benzylic-5,6-dehydropiperidine, the hydrogenation can favor the formation of the cis-isomer with a diastereomeric ratio of around 4:1. whiterose.ac.uk These examples underscore the subtle yet powerful influence of the ring's stereochemical landscape on the outcome of subsequent chemical modifications.

Below are tables summarizing key findings in the stereoselective synthesis of related piperidine derivatives.

Table 1: Stereoselective Cyclization Reactions for Piperidine Synthesis

Reaction Type Catalyst/Base Solvent Key Feature Product Ratio (trans:cis) Yield (%)
Intramolecular aza-Michael Reaction Cesium Carbonate - Base-mediated cyclization 90:10 85
Carbene-catalyzed IMAMR NHC-catalyst - Good enantioselectivity - High

Table 2: Stereoselective Hydrogenation of Substituted Piperidines

Substrate Reaction Key Feature Product Ratio (trans:cis)
2-Substituted-5-methylenepiperidine Hydrogenation Formation of 2,5-disubstituted piperidines 3:1

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to predict geometries, vibrational frequencies, and various electronic properties. While extensive DFT studies have been conducted on related piperidine (B6355638) compounds, such as 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one and other 2,6-disubstituted piperidin-4-one derivatives, specific DFT data for 2,6-Dimethylpiperidin-4-ol is absent from the searched scientific literature. nih.govnih.gov

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would identify the preferred conformations of this compound, such as the chair conformation, and the axial or equatorial positioning of the methyl and hydroxyl groups. Energetic profiles, calculated by mapping potential energy surfaces, would reveal the energy barriers between different conformers. For similar 2,6-disubstituted piperidin-4-ones, studies have confirmed a preference for a chair conformation. nih.gov However, specific optimized coordinates, bond lengths, and angles for this compound are not documented in the available research.

After geometry optimization, vibrational frequency calculations are typically performed to predict infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed spectral bands. For example, in a related compound, 1-amino-2,6-dimethylpiperidine, DFT calculations were used to interpret its FTIR and FT-Raman spectra. researchgate.netresearchgate.net A similar analysis for this compound would help to assign characteristic frequencies for O-H, N-H, and C-H stretching and bending modes, but such a specific spectroscopic correlation has not been published.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. ripublication.comsemanticscholar.org From the HOMO and LUMO energies, global chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These descriptors quantify the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons. While this analysis is standard for many organic molecules, including some piperidine derivatives, specific values for this compound are not available. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and flexibility. nih.govsemanticscholar.org An MD simulation of this compound would reveal how the piperidine ring and its substituents move and interconvert over time, offering insights into the dynamic equilibrium between different chair and boat conformations and the flexibility of the substituent groups. This information is critical for understanding how the molecule might interact with biological targets. Despite the utility of this method, no specific MD simulation studies for this compound have been reported in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. For a QSAR study to be meaningful, it requires a dataset of structurally related compounds with measured biological activity. While QSAR models have been developed for various classes of piperidine derivatives to predict activities like DPP-IV inhibition or anticancer effects, no studies specifically including this compound in a QSAR model were found. researchgate.netnih.gov

In Silico Studies for Biological Activity Prediction

In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are used to forecast the biological activity and pharmacokinetic properties of a molecule. nih.govnih.govmdpi.com Molecular docking could predict how this compound binds to the active site of a specific protein target, while ADMET prediction would estimate its drug-likeness and potential toxicity. Such studies have been performed on various functionalized piperidine compounds to assess their potential as therapeutic agents. nih.govmdpi.com However, the literature search did not yield any specific in silico predictions of the biological activity or pharmacokinetic profile for this compound.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein.

In a study involving derivatives of 2,6-diphenylpiperidin-4-ol (B8612959), molecular docking was employed to investigate their potential inhibitory effect on the renin enzyme, a target for anti-hypertensive drugs. The docking results for 3,3-dimethyl-2,6-diphenylpiperidin-4-ol, a related compound, revealed crucial interactions within the active site of the renin protein (PDB ID: 4PYV). ijpbs.com Key interactions included two hydrogen bonds involving the heterocyclic portion of the molecule and the amino acid residues THR-77, ASP-32, and PHE-117. ijpbs.com The analysis of docking simulations, which often includes calculating binding energy scores, helps in identifying the most stable binding poses. For the 2,6-diphenylpiperidin-4-ol derivatives, the compounds with the lowest binding energy and highest docking scores were considered to have the most favorable interactions with the target protein. ijpbs.com

Similarly, docking studies on 4-piperidinopyridine and 4-piperidinopyrimidine derivatives as potential inhibitors of oxidosqualene cyclase (OSC) have highlighted the importance of hydrogen bonding and hydrophobic interactions in the stability of the ligand-enzyme complex. researchgate.net These studies demonstrate that the piperidine scaffold can serve as an effective anchor for interactions within a protein's active site.

Table 1: Predicted Interactions of a 2,6-Diphenylpiperidin-4-ol Derivative with Renin Active Site

Interacting Residue Interaction Type
THR-77 Hydrogen Bond
ASP-32 Hydrogen Bond
PHE-117 Hydrogen Bond

Pharmacokinetic Predictions (ADMET)

Pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for the development of new therapeutic agents. Computational tools are frequently used to predict these properties early in the drug discovery process.

For piperidine-based compounds, in silico ADMET profiling has been used to assess their drug-like characteristics. A study on piperidine-based oxidosqualene cyclase inhibitors predicted key parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. researchgate.net The majority of the studied compounds showed favorable physicochemical properties, high gastrointestinal absorption, and low toxicity, in compliance with Lipinski's rule of five. researchgate.net

Similarly, ADME predictions for diquinothiazines bearing piperidine substituents have been performed. mdpi.com These studies often calculate parameters like Caco-2 permeability, which is an indicator of intestinal absorption. For the studied diquinothiazines, high Caco-2 permeability was predicted for all compounds. mdpi.com The total clearance and maximum tolerated dose are other important parameters that can be estimated computationally. mdpi.com

Table 2: Predicted ADMET Properties for a Series of Piperidine Derivatives

Property Predicted Value/Outcome Reference
Gastrointestinal Absorption High researchgate.net
Blood-Brain Barrier Permeability Variable researchgate.net
Cytochrome P450 Interactions Low researchgate.net
Toxicity Low researchgate.net
Caco-2 Permeability High mdpi.com
Human Intestinal Absorption >90% mdpi.com

Hirshfeld Surface and 2D Fingerprint Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in crystal structures. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.

For a piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, Hirshfeld surface analysis was used to quantify the intermolecular interactions. nih.gov The crystal packing of this compound was found to be stabilized by C-H···Cl and N-H···Cl hydrogen bonds. nih.gov

In another study on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (73.2%), C···H (18.4%), and O···H (8.4%) interactions. iucr.orgnih.gov The red spots on the dnorm surface, which indicate shorter contacts, corresponded to C-H···O interactions. iucr.org These analyses provide a detailed picture of how molecules like this compound might self-assemble in the solid state, which is crucial for understanding their physical properties.

Table 3: Contribution of Different Intermolecular Contacts in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine

Interaction Type Contribution (%) Reference
H···H 73.2 iucr.orgnih.gov
C···H/H···C 18.4 iucr.orgnih.gov
O···H/H···O 8.4 iucr.orgnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Core Scaffold in Drug Discovery

The piperidine (B6355638) ring is a prevalent structural motif in many natural products and synthetic pharmaceuticals, making 2,6-dimethylpiperidin-4-ol a valuable starting material in drug design and development. nih.govnih.gov Its stereochemistry and functional groups allow for the creation of diverse molecular architectures with specific biological targets.

Precursors and Lead Compounds for Therapeutic Agents

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The hydroxyl group can be a site for further chemical modifications, such as esterification or etherification, to produce a library of derivatives. These derivatives can then be screened for various biological activities. For instance, the core structure of this compound is related to compounds that have been investigated for their effects on the central nervous system. While specific therapeutic agents directly derived from this compound are not extensively documented in publicly available literature, its structural analogs are common in medicinal chemistry. The synthesis of various 4-hydroxypiperidine derivatives has been undertaken to explore their potential as analgesics and other therapeutic agents. researchgate.net

Design and Synthesis of Piperidine-Containing Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com The this compound structure provides a three-dimensional framework that can be used to design and synthesize piperidine-containing pharmacophores. The spatial arrangement of the hydroxyl and methyl groups can be crucial for binding to specific biological targets. The design of novel pharmacophores often involves computational modeling to predict the interaction of the molecule with a target protein. nih.govdovepress.comresearchgate.netnih.gov The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships, which is a critical aspect of drug discovery. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key molecular features responsible for a particular therapeutic effect.

Investigation of Biological and Pharmacological Activities of Derivatives

Research into the derivatives of this compound has revealed a range of biological and pharmacological activities. These studies are crucial for identifying potential new therapeutic applications for this class of compounds.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound derivatives are limited, research on closely related compounds suggests potential in this area. For example, a study on 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, a structurally similar compound, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. tsijournals.com The study found that this derivative was able to reduce inflammation in a dose-dependent manner. tsijournals.com This suggests that the 2,6-dimethylpiperidine (B1222252) scaffold could be a promising starting point for the development of new anti-inflammatory agents. Further research is needed to synthesize and evaluate the anti-inflammatory potential of derivatives of this compound itself.

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal properties of piperidine derivatives, including those with a 4-hydroxy-2,6-dialkyl substitution pattern. A study on a series of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives showed that these compounds exhibited significant antibacterial and antifungal activities. The study tested the compounds against a panel of bacteria and fungi and found that some of the derivatives had potent activity.

The antibacterial activity of these derivatives was tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. The results, as summarized in the table below, indicate that the level of activity is influenced by the substituents on the piperidine and aryl rings.

Compound R Ar Zone of Inhibition (mm) - B. subtilis Zone of Inhibition (mm) - S. aureus Zone of Inhibition (mm) - E. coli Zone of Inhibition (mm) - S. typhi
7 CH3 C6H5 15 16 12 13
8 C2H5 C6H5 16 17 13 14
9 CH3 p-Cl-C6H4 18 19 15 16
10 C2H5 p-Cl-C6H4 19 20 16 17
11 CH3 p-OCH3-C6H4 17 18 14 15
12 C2H5 p-OCH3-C6H4 18 19 15 16
Ciprofloxacin - - 25 28 26 24

The antifungal activity of the same series of compounds was evaluated against several fungal strains, including Aspergillus flavus, Aspergillus niger, Penicillium chrysogenum, and Fusarium moniliforme. The results indicate that these derivatives also possess notable antifungal properties.

Compound R Ar Zone of Inhibition (mm) - A. flavus Zone of Inhibition (mm) - A. niger Zone of Inhibition (mm) - P. chrysogenum Zone of Inhibition (mm) - F. moniliforme
7 CH3 C6H5 14 15 13 12
8 C2H5 C6H5 15 16 14 13
9 CH3 p-Cl-C6H4 17 18 16 15
10 C2H5 p-Cl-C6H4 18 19 17 16
11 CH3 p-OCH3-C6H4 16 17 15 14
12 C2H5 p-OCH3-C6H4 17 18 16 15
Fluconazole - - 22 24 23 21

These findings suggest that the 4-hydroxy-2,6-dialkylpiperidine scaffold is a promising template for the development of new antimicrobial and antifungal agents.

Antiviral Properties

The investigation of the antiviral properties of this compound derivatives is an emerging area of research. While specific studies on derivatives of this particular compound are not widely reported, the broader class of piperidine-containing compounds has shown promise in the development of antiviral drugs. nih.govmdpi.comresearchgate.netnih.gov For example, various N-substituted piperidine derivatives have been synthesized and evaluated for their antiviral activity against influenza A/H1N1 virus. nih.gov These studies provide a rationale for exploring the antiviral potential of derivatives of this compound. Future research could focus on synthesizing a library of such derivatives and screening them against a panel of viruses to identify lead compounds for further development.

Anti-Parkinson's, Anti-Lung Cancer, and Anti-Human Infectious Agent Potential of Related Compounds

The therapeutic potential of compounds related to this compound has been explored across several critical areas of disease research, including neurodegenerative disorders, oncology, and infectious diseases. The piperidine scaffold, particularly when disubstituted at the 2 and 6 positions, serves as a versatile backbone for developing novel therapeutic agents.

Anti-Parkinson's and Neuroprotective Potential

While direct studies on this compound for Parkinson's disease are not extensively documented in the available literature, related 2,6-disubstituted piperidine alkaloids have demonstrated significant neuroprotective activity. For instance, alkaloids isolated from Hippobroma longiflora, which feature this structural motif, have been evaluated for their ability to protect against neurotoxicity. nih.gov The investigation into neuroprotective agents is crucial for diseases like Parkinson's, which are characterized by the progressive loss of neurons. nih.gov Research into multifunctional dopamine D2/D3 agonists for Parkinson's treatment has also involved structurally complex molecules, highlighting the importance of the core amine scaffold in designing compounds that can interact with central nervous system targets. nih.gov

Anti-Lung Cancer Activity

The piperidine ring is a key pharmacophore in the development of anticancer agents. Various derivatives have shown promise against lung cancer cell lines. An antiproliferative compound known as CLEFMA, which is a piperidine derivative, has been identified as an anticancer agent. nih.gov Furthermore, studies on other piperidine-containing compounds, such as piperine (B192125), have demonstrated an ability to inhibit cell proliferation and induce apoptosis in human lung cancer cells (A549). nih.gov

Research into 2,6-disubstituted N-methylpiperidine derivatives has revealed them to be chemically versatile cytotoxic agents. nih.gov While a specific study tested these compounds against human colon carcinoma cell lines (HT 29 and BE), the findings underscore the potential of the 2,6-disubstituted piperidine core in designing cytotoxic compounds for oncology. nih.gov The most toxic of these were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which showed significant toxicity with IC50 values between 6 and 11 μM. nih.gov

Table 1: Cytotoxicity of Selected 2,6-Disubstituted N-Methylpiperidine Derivatives nih.gov
CompoundTarget Cell LineConditionIC50 Value (μM)
cis-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 / BEOxic6 - 11
trans-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 / BEOxic6 - 11

Anti-Human Infectious Agent Potential

Derivatives of 2,6-disubstituted piperidin-4-one have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of human pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Studies have demonstrated that certain 2,6-disubstituted piperidin-4-one derivatives possess potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Klebsiella pneumoniae. researchgate.net They have also exhibited antifungal activity against pathogens like Aspergillus niger and Cryptococcus neoformans. researchgate.netresearchgate.net The activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net

Further research into piperidine derivatives has identified them as potential inhibitors of MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This highlights the potential of the piperidine scaffold in developing novel anti-infective agents against significant human pathogens. nih.gov

Table 2: Antimicrobial Activity of 2,6-Disubstituted Piperidin-4-one Derivatives researchgate.net
Compound ClassTarget OrganismTypeObserved Activity
2,6-disubstituted piperidin-4-onesStaphylococcus aureusGram-positive BacteriaHigh Efficacy
2,6-disubstituted piperidin-4-onesBacillus subtilisGram-positive BacteriaHigh Efficacy
2,6-disubstituted piperidin-4-onesAspergillus nigerFungusHigh Efficacy

Neuropharmacological Investigations

The neuropharmacological potential of compounds containing the 2,6-disubstituted piperidine framework is an active area of research. This structural motif is found in various natural alkaloids that exhibit significant biological activities, including neuroprotective effects. nih.gov Neuropharmacological studies aim to understand how these chemical compounds affect the function of the nervous system and their potential use in treating neurological disorders.

Investigations into alkaloids from Hippobroma longiflora, which possess a 2,6-disubstituted piperidine core, have revealed promising neuroprotective activity against paclitaxel-induced neurotoxicity. nih.gov This suggests that the piperidine scaffold can be a valuable starting point for the development of agents that protect neurons from damage, a key strategy in combating neurodegenerative diseases. nih.govmdpi.com The inherent conformational properties of the 2,6-dimethylpiperidine structure, which can exist as cis and trans stereoisomers, allow for the synthesis of conformationally restricted molecules. nih.govwikipedia.org This rigidity is often beneficial for achieving specific and high-affinity interactions with biological targets within the central nervous system.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For piperidine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. nih.gov

Key findings from SAR studies on related piperidine compounds include:

Substitution and Activity : The nature and position of substituents on the piperidine ring and its nitrogen atom are critical. In the context of anti-tuberculosis agents targeting the MenA enzyme, modifications at three different molecular regions of a piperidine-based inhibitor scaffold were explored to improve potency and pharmacokinetic properties. nih.gov

Stereochemistry : The stereochemistry of the substituents at the 2 and 6 positions (cis vs. trans) can significantly impact biological activity. For 2,6-disubstituted N-methylpiperidine derivatives tested for cytotoxicity, both cis and trans isomers of the most active bromomethyl compound were found to be equipotent. nih.gov

N-Oxidation : The conversion of the piperidine nitrogen to an N-oxide has been explored as a prodrug strategy. In a series of cytotoxic 2,6-disubstituted N-methylpiperidines, the corresponding N-oxides were found to be significantly less toxic, suggesting that while this modification deactivates the compound, the intended bioreduction under hypoxic conditions did not occur efficiently in the tested cell lines. nih.gov

These studies demonstrate that systematic structural modifications can lead to the identification of compounds with enhanced therapeutic potential. nih.govnih.gov

Table 3: Summary of SAR Findings for Piperidine Derivatives
Structural ModificationEffect on Biological ActivityTherapeutic Target/AreaReference
Modification of substituents on piperidine scaffoldImproved potency and pharmacokinetic parametersMenA enzyme (M. tuberculosis) nih.gov
Conversion of piperidine nitrogen to N-oxideReduced cytotoxicity (deactivation)Anticancer (Colon Carcinoma) nih.gov
Variation of stereochemistry (cis vs. trans)Isomers found to be equipotentAnticancer (Colon Carcinoma) nih.gov

Impact on Neurotransmitter Systems and Receptor Interactions

The piperidine nucleus is a common feature in many centrally acting drugs, and its derivatives are known to interact with a wide array of neurotransmitter systems and receptors. The nitrogen atom in the piperidine ring is typically basic and exists in a protonated state at physiological pH, enabling it to form ionic interactions with receptor binding sites.

While specific data on this compound is limited, the broader class of piperidine and related piperazine derivatives has been shown to interact with multiple receptor systems:

Monoamine Transporters : Piperidine analogues have been developed with a preferential affinity for the dopamine transporter (DAT), as well as the serotonin transporter (SERT) and norepinephrine transporter (NET). The rigidity of the piperidine structure can influence selectivity for these transporter proteins.

Opioid Receptors : Certain complex molecules have been designed with selective affinity for the kappa opioid receptor (KOR), indicating the scaffold's utility in developing ligands for this system, which is implicated in pain modulation. nih.gov

Serotonergic and Dopaminergic Receptors : Structurally related piperazine derivatives are known to have significant activity at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. ijrrjournal.com This has led to their development as anxiolytic, antipsychotic, and antidepressant medications. researchgate.net The interaction often involves the basic nitrogen atom of the ring engaging with acidic residues in the receptor's binding pocket.

The ability of receptors to move and be transiently trapped at the postsynaptic density (PSD) is a key aspect of synaptic function. nih.gov The interaction of ligands like piperidine derivatives with these receptors can modulate their function and influence synaptic transmission. The specific substitution pattern on the piperidine ring, such as the dimethyl groups in this compound, dictates the compound's shape, lipophilicity, and conformational flexibility, which in turn determines its binding affinity and selectivity for different neurotransmitter receptors.

Catalytic Applications and Materials Science

2,6-Dimethylpiperidin-4-ol as a Ligand in Catalysis

Currently, there is a notable lack of specific research literature detailing the application of this compound as a ligand in catalysis. The potential for this compound to act as a ligand stems from the coordinating ability of its nitrogen and oxygen atoms. Chiral ligands are crucial in asymmetric catalysis for achieving high enantioselectivity. The chiral nature of this compound makes it a candidate for development as a chiral ligand. However, without dedicated studies, its efficacy and applicability in coordinating with metal centers to facilitate catalytic transformations remain theoretical.

Applications in Organocatalysis and Asymmetric Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a significant area of chemical research. Piperidine (B6355638) and its derivatives are well-established organocatalysts, often employed in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. These catalysts typically operate through the formation of enamine or iminium ion intermediates.

Despite the prevalence of the piperidine scaffold in organocatalysis, specific studies employing this compound as a catalyst are not readily found in the current scientific literature. The bifunctional nature of this molecule, possessing both a secondary amine and a hydroxyl group, could theoretically allow for synergistic activation of substrates. This dual functionality is a desirable trait in the design of organocatalysts for asymmetric synthesis, where precise control of the three-dimensional arrangement of reactants is paramount for achieving high enantiomeric excess. The development of novel chiral ligands and catalysts is a continuous effort in the field of asymmetric synthesis to construct chiral compounds efficiently. While various chiral piperidine derivatives have been explored, the catalytic activity of this compound itself remains an uninvestigated area.

Role in the Development of New Organic Materials

The incorporation of specific molecular scaffolds into polymers and other organic materials can impart unique and desirable properties. While the direct role of this compound in the development of new organic materials is not documented, the synthesis of related piperidine derivatives highlights the potential of this chemical class in materials science.

The field of organic electronics, including organic photovoltaic (OPV) cells and non-linear optical (NLO) materials, relies on the design of molecules with specific electronic and photophysical properties. Organic dyes are crucial components of dye-sensitized solar cells (DSSCs), a type of photovoltaic technology. These dyes must possess strong light absorption, efficient electron injection, and good stability. While there is no evidence of this compound being used in this capacity, the broader family of organic heterocyclic compounds is extensively studied for such applications.

In the area of non-linear optics, organic materials with large second-order NLO responses are sought after for applications in telecommunications and optical data processing. These properties often arise from molecules with a strong donor-pi-acceptor (D-π-A) structure. A study on a related compound, r-2,c-6-bis(p-tolyl)-c-3,t-3-dimethylpiperidin-4-one, demonstrated its potential as an NLO material. researchgate.net This ketone derivative was synthesized and its crystals were found to exhibit second harmonic generation (SHG) efficiency comparable to the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net This finding suggests that the piperidone scaffold, and by extension potentially the piperidinol scaffold, could be a useful building block for new NLO materials. However, specific research into the NLO properties of this compound has not been reported.

Research into molecular-level data storage is an emerging field aiming to increase data density beyond the limits of current technologies. This often involves molecules that can exist in multiple stable or semi-stable states, which can be reversibly switched by external stimuli such as light or an electric field. There is currently no scientific literature available that connects this compound to applications in digital data storage or transfer.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-dimethylpiperidin-4-ol with high purity for crystallographic studies?

  • Answer : A green synthesis approach using glucose-choline chloride deep eutectic solvents (DES) has been reported for analogous piperidin-4-one derivatives. This method minimizes side reactions and improves yield by leveraging DES's dual role as a solvent and catalyst. Reaction optimization should focus on temperature control (70–90°C) and stoichiometric ratios of precursors (e.g., aldehydes and ketones). Post-synthesis purification via recrystallization in ethanol or methanol is critical to achieve >98% purity for crystallography .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL (Bruker AXS) or SHELXL for structure refinement, ensuring proper treatment of anisotropic displacement parameters. WinGX provides an integrated workflow for data reduction (via SAINT), structure solution (via SHELXD), and visualization (ORTEP). For puckering analysis, apply Cremer-Pople coordinates to quantify ring conformation deviations .

Q. What spectroscopic techniques are most effective for characterizing the physical properties of this compound?

  • Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR with deuterated DMSO or CDCl₃ to resolve methyl group splitting patterns (δ ~1.2–1.5 ppm for CH₃).
  • IR : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups.
  • MS : High-resolution ESI-MS in positive ion mode confirms molecular mass (C₇H₁₅NO: 129.20 g/mol).

Advanced Research Questions

Q. How can conformational flexibility in this compound impact its reactivity in catalytic applications?

  • Answer : The chair-to-boat transition energy barrier (calculated via DFT methods like B3LYP/6-31G*) influences nucleophilic or basicity properties. For example, axial vs. equatorial hydroxyl group orientation affects hydrogen-bonding interactions in catalysis. Dynamic NMR studies (VT-NMR) can quantify ring-flipping rates under varying temperatures .

Q. What strategies resolve contradictions in reported pKa values for this compound?

  • Answer : Discrepancies arise from solvent polarity (e.g., water vs. DMSO) and measurement methods (potentiometric vs. spectrophotometric). Standardize measurements using a unified solvent system (e.g., 0.1 M KCl in H₂O) and validate via computational pKa prediction tools (e.g., MarvinSketch with MMFF94 force field) .

Q. How can polymorphic forms of this compound derivatives be systematically identified and characterized?

  • Answer : Screen polymorphs using solvent-mediated crystallization (e.g., ethanol/water mixtures). Analyze via PXRD, DSC (melting point differences), and Raman spectroscopy. For stability studies, employ accelerated aging tests (40°C/75% RH) and compare free energy differences using van’t Hoff plots .

Q. What experimental designs mitigate toxicity risks during in vitro studies of this compound analogs?

  • Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity). Use HepG2 or HEK293 cell lines for preliminary cytotoxicity assays (IC₅₀ determination via MTT). Implement biomonitoring protocols (urinary metabolite tracking) to correlate exposure levels with adverse effects, as demonstrated for structurally similar compounds .

Q. How do steric effects from the 2,6-dimethyl groups influence regioselectivity in substitution reactions?

  • Answer : Steric hindrance directs electrophilic attacks to the 4-position hydroxyl group. Kinetic studies (e.g., monitoring SN2 reactions with alkyl halides) show reduced reaction rates compared to unsubstituted piperidinol. Computational modeling (Gaussian09 with MP2/cc-pVDZ) visualizes electron density redistribution around the hindered sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpiperidin-4-ol
Reactant of Route 2
2,6-Dimethylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.